5-(2-Methylpropyl)piperidine-2-carboxylic acid
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Overview
Description
5-(2-Methylpropyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C10H19NO2 It is a derivative of piperidine, a six-membered heterocyclic amine
Scientific Research Applications
5-(2-Methylpropyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
Future Directions
Piperidine derivatives, such as 5-(2-Methylpropyl)piperidine-2-carboxylic acid, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of the piperidine nucleus in the field of drug discovery .
Mechanism of Action
Target of action
Piperidine derivatives have been found to interact with various targets, depending on their specific structures. Some are known to interact with G-protein coupled receptors, ion channels, or enzymes .
Mode of action
The mode of action of a piperidine derivative would depend on its specific structure and the target it interacts with. It could act as an agonist, antagonist, inhibitor, or modulator .
Biochemical pathways
Piperidine derivatives can be involved in various biochemical pathways, depending on their specific targets. They could affect signal transduction pathways, metabolic pathways, or cell cycle regulation .
Pharmacokinetics
The ADME properties of piperidine derivatives can vary widely. Factors such as lipophilicity, molecular size, and the presence of functional groups can influence absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of a piperidine derivative would depend on its specific targets and mode of action. It could lead to changes in cell signaling, gene expression, or cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of piperidine derivatives .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include this compound, are important in the pharmaceutical industry . They are often used in the synthesis of various pharmaceuticals
Cellular Effects
Piperidine derivatives have been found to have therapeutic potential against various types of cancers
Molecular Mechanism
It is known that piperidine derivatives can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation
Metabolic Pathways
It is known that pipecolic acid, a derivative of piperidine, is biosynthesized from lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the alkylation of piperidine with 2-methylpropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine that serves as the parent compound for many derivatives.
2-Piperidinecarboxylic acid: A related compound with similar structural features.
Icaridin: A piperidine derivative used as an insect repellent.
Uniqueness
5-(2-Methylpropyl)piperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
5-(2-methylpropyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)5-8-3-4-9(10(12)13)11-6-8/h7-9,11H,3-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWVUFCOSRXNLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCC(NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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